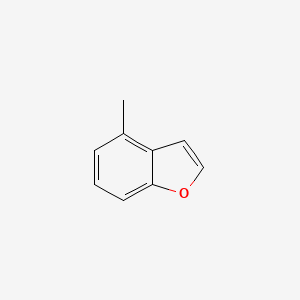

4-Methylbenzofuran

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOGOHRKXRMUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205261 | |

| Record name | 4-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5670-23-5 | |

| Record name | 4-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5670-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005670235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Anticancer Activity

Research has extensively explored the anticancer potential of benzofuran (B130515) derivatives. The substitution pattern on the benzofuran ring plays a crucial role in determining the cytotoxic activity and selectivity against cancer cell lines.

Studies have shown that certain halogenated derivatives of benzofuran exhibit significant cytotoxicity. For instance, the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been found to increase its cytotoxic effects in both normal and cancer cells. nih.gov One study highlighted a 3-methylbenzofuran derivative with a bromine atom attached to the methyl group at the 3-position, which possessed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, without showing cytotoxicity towards normal cells. nih.gov

Another series of 2-benzoylbenzofuran derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), embryonic kidney (HEK-293), and epidermal (HaCaT) cancer cell lines. nih.gov

Benzofuran derivatives have also been investigated as inhibitors of enzymes that are crucial for cancer progression. For example, some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of certain malignant cancers. nih.gov Additionally, 3-methylbenzofuran derivatives have demonstrated antiproliferative activity by targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov One such derivative with a p-methoxy group showed significant antiproliferative activity against the A549 cell line (IC50 = 1.48 µM) and good VEGFR-2 inhibitory activity (IC50 = 77.97 nM). nih.gov

Table 1: of Selected 3-Methylbenzofuran Derivatives

| Compound ID | Substitution | Target Cell Line | IC50 (µM) | Enzyme Inhibition | Enzyme IC50 (nM) |

|---|---|---|---|---|---|

| 16b | p-methoxy | A549 | 1.48 | VEGFR-2 | 77.97 |

| 18a | Not Specified | Not Specified | Not Specified | VEGFR-2 | 132.5 |

| 18d | Not Specified | Not Specified | Not Specified | VEGFR-2 | 45.4 |

| 67c | 4-fluoro | HL-60 | 2.82 | MNK/eIF4E axis | Not Specified |

| 67g | 4-chloro | HL-60 | 2.64 | MNK/eIF4E axis | Not Specified |

| 67g | 4-chloro | K562 | 2.71 | MNK/eIF4E axis | Not Specified |

Data sourced from multiple studies on benzofuran derivatives. nih.gov

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran (B130515) derivatives have shown promise in this area, exhibiting a broad spectrum of activity against various bacteria and fungi. nih.govnih.gov

Several synthesized benzofuran derivatives have been introduced as potent antibacterial agents. nih.gov For example, a series of substituted benzofurans were designed as DNA gyrase B inhibitors of Mycobacterium tuberculosis. nih.gov Another study reported the synthesis and antibacterial evaluation of 3-methanone-6-substituted-benzofuran derivatives. nih.gov A particular compound with a hydroxyl group at the C-4 position displayed excellent antibacterial activity against S. aureus and MRSA with MIC80 values of 0.39 µg/mL and 0.78 µg/mL, respectively. nih.gov

Benzofuran-based compounds have also demonstrated significant antifungal properties. medcraveonline.comresearchgate.net Cicerfuran, a natural benzofuran, shows antifungal activity. nih.gov Synthetic derivatives, such as aryl [3-(imidazol-1-yl/triazol-1-ylmethyl/methyl) benzofuran-2-yl] ketones and their corresponding ketoximes, have been examined for their antifungal activities, with some showing moderate effects. nih.gov

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Type | Target Organism | Activity Measurement | Result |

|---|---|---|---|

| 4-hydroxy-benzofuran derivative | S. aureus | MIC80 | 0.39 µg/mL |

| 4-hydroxy-benzofuran derivative | MRSA | MIC80 | 0.78 µg/mL |

| 2-amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Antifungal Activity | Potent |

| Aryl [3-(imidazol-1-ylmethyl)benzofuran-2-yl] ketoximes | Fungi | Antifungal Activity | Moderate |

Other Biological Activities

Beyond anticancer and antimicrobial effects, the benzofuran (B130515) scaffold is associated with a diverse array of other pharmacological properties.

Benzofuran derivatives have been reported to possess anti-inflammatory and analgesic activities, suggesting their potential in managing pain and inflammation. nih.govnih.gov

The therapeutic potential of benzofurans extends to antiviral and antioxidant activities. nih.govrsc.orgresearchgate.net Natural benzofurans, in particular, have been found to act as potent antioxidants. researchgate.net

Some benzofuran derivatives have shown effects on the central nervous system. For instance, 5-APDB and 6-APDB, which are derivatives of 2,3-dihydrobenzofuran, are known CNS stimulants. medcraveonline.commedcraveonline.com

Chemical Transformations and Derivative Synthesis of 4 Methylbenzofuran

Selective Functionalization of the Benzene (B151609) Moiety of 4-Methylbenzofuran

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for modifying aromatic systems. youtube.combyjus.com The regiochemical outcome of such substitutions is influenced by the directing effects of both the fused furan (B31954) ring and the C4-methyl group. The furan ring oxygen activates the benzene ring by donating electron density, while the methyl group is a classical activating, ortho-para directing group. libretexts.org Consequently, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions, which are para and ortho to the methyl group, respectively, and also activated by the heterocyclic ring.

Common electrophilic substitution reactions that could be applied to this moiety include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. byjus.com

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Another powerful strategy for functionalizing the benzene ring is directed ortho-metalation (DoM). This involves deprotonation at a position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.caresearchgate.net For this compound, the oxygen atom of the furan ring can act as a directing group, potentially facilitating lithiation at the C7 position. uwindsor.caias.ac.in However, the kinetic and thermodynamic factors governing selectivity in such reactions can be complex. ias.ac.in

While these principles guide the expected reactivity, specific studies detailing the yields and selective outcomes of electrophilic substitution or metalation directly on the this compound benzene ring are not extensively documented in publicly available research.

Synthetic Modifications and Substitutions on the Furan Ring of this compound

The furan component of the this compound system possesses its own distinct reactivity, differing significantly from the benzene moiety. The C2 and C3 positions are electron-rich and are the primary sites for chemical modification.

Key transformations involving the furan ring include:

Lithiation: Metalation with organolithium reagents typically occurs with high selectivity at the C2 position, which is the most acidic proton on the furan ring. The resulting 2-lithio-4-methylbenzofuran is a versatile nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce various substituents at this position. uwindsor.ca

Electrophilic Substitution: While the benzene ring is generally more reactive towards electrophiles in the benzofuran (B130515) system, reactions such as Vilsmeier-Haack formylation (introduction of a -CHO group) can occur on the furan ring, typically at the C2 or C3 position.

Oxidative Ring Opening: Furan rings are sensitive to oxidizing agents, and under certain conditions, can undergo oxidative cleavage. This reaction pathway can lead to the formation of dicarbonyl compounds, fundamentally altering the heterocyclic structure. nih.gov

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to construct complex polycyclic structures. Intramolecular Diels-Alder reactions, where the dienophile is tethered to the benzofuran core, are a known strategy for building bridged ring systems. nih.govyoutube.com

Specific documented examples of these modifications being carried out on a pre-existing this compound molecule are limited in the surveyed literature.

Construction of Polycyclic Systems Incorporating the this compound Framework

The this compound nucleus can be used as a foundational block for the assembly of more elaborate polycyclic and heterocyclic systems. Annulation strategies, which involve the construction of a new ring fused to the existing scaffold, are central to this endeavor.

One prominent strategy involves tandem cycloadditions. For instance, intramolecular benzyne-furan cycloadditions can be employed to rapidly assemble the core of complex aromatic compounds. nih.gov In a hypothetical application, a this compound derivative bearing a benzyne precursor could undergo a cycloaddition to form a multi-ring system in a single step. nih.gov Another approach is the synthesis of dibenzofurans, which involves the formation of an additional benzene ring fused to the benzofuran core. While various methods exist for synthesizing dibenzofurans, such as cascade 1,4-addition/annulation strategies, these often build the entire dibenzofuran skeleton from acyclic precursors rather than starting with a substituted benzofuran. nih.govoncotarget.com

Free radical cyclization cascades represent another advanced method for constructing polycyclic benzofuran compounds, offering pathways to otherwise difficult-to-prepare molecular architectures. rsc.org

Heterocyclic Annulation Strategies Employing this compound Precursors

Annulation reactions that build new heterocyclic rings onto the this compound framework are key for creating novel chemical entities with potential biological activity. These strategies often leverage the inherent reactivity of the benzofuran core.

For example, benzofuran-derived azadienes can be utilized as four-atom components in cycloaddition reactions. A formal [4+3] cycloaddition between a benzofuran-derived azadiene and an α-bromohydroxamate can yield benzofuran-fused 1,4-diazepinones, which are seven-membered dinitrogen-fused heterocycles. rsc.org While not specifically demonstrated with a 4-methyl substituted precursor, this methodology highlights a viable pathway for ring fusion.

Similarly, catalyst-controlled cycloadditions provide a versatile tool for constructing fused ring systems. Depending on the catalyst used, different cycloaddition pathways, such as [4+2] or [4+4] cycloadditions, can be favored, leading to a diverse range of products. nih.govrsc.org These methods could potentially be adapted to this compound derivatives to generate novel fused heterocyclic structures. The synthesis of new heterocyclic compounds, such as pyrazoles, can also be achieved by reacting functionalized benzofuran precursors with reagents like hydrazonoyl halides. researchgate.net

Development of Libraries for Structure-Activity Relationship (SAR) Studies

The synthesis of libraries of related compounds based on a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov The this compound scaffold has been utilized for the development of such libraries to investigate potential therapeutic agents. acs.orgresearchgate.net

In one such study aimed at developing anti-Alzheimer's disease agents, a library of derivatives was synthesized starting from 2-benzoyl-4-methylbenzofuran. The core molecule was first brominated at the benzylic position of the 2-benzoyl group using N-Bromosuccinimide (NBS). This brominated intermediate then served as a common precursor for reaction with a variety of N-heterocyclic amines (such as substituted piperazines and piperidines) to generate a library of final compounds. This approach allows for the systematic modification of one part of the molecule while keeping the this compound core constant, which is ideal for SAR studies. acs.org

The table below details a selection of derivatives synthesized from a 2-benzoyl-4-methylbenzofuran precursor for SAR studies targeting Alzheimer's disease.

| Compound ID | Starting Material | Reagent (N-Heterocycle) | Resulting Side Chain at C2-benzoyl position |

|---|---|---|---|

| 4e | 2-(1-bromoacetyl)-4-methylbenzofuran | 4-Benzylpiperidine | 4-Benzylpiperidin-1-yl |

| 4h | 2-(1-bromoacetyl)-4-methylbenzofuran | 1-(2-Furoyl)piperazine | 4-(2-Furoyl)piperazin-1-yl |

| 4m | 2-(1-bromoacetyl)-4-methylbenzofuran | 1-(2-Hydroxyethyl)piperazine | 4-(2-Hydroxyethyl)piperazin-1-yl |

| 4o | 2-(1-bromoacetyl)-4-methylbenzofuran | 1-Phenylpiperazine | 4-Phenylpiperazin-1-yl |

Such studies are crucial for identifying the structural features necessary for biological activity and for optimizing lead compounds into potential drug candidates. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 4 Methylbenzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties of 4-Methylbenzofuran

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of atoms, molecules, and condensed phases xmu.edu.cn. It is a versatile tool for predicting a range of molecular properties by calculating the electron density.

Geometry optimization is a core application of DFT, aiming to find the most stable arrangement of atoms in a molecule, corresponding to the minimum on the potential energy surface faccts.debenchchem.comgithub.io. This process involves iteratively adjusting atomic positions until the forces acting on each atom are close to zero. For this compound, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining its equilibrium geometry faccts.de. These optimized parameters are crucial for subsequent calculations, such as vibrational analysis and spectroscopic predictions. The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) rsc.orgphyschemres.orgnih.govacs.orgresearchgate.net.

Expected Data Table Format (Geometry Optimization):

| Parameter | Value (Å or degrees) |

|---|---|

| C-C bond (ring) | [Value] |

| C-O bond (ether) | [Value] |

| C-H bond (methyl) | [Value] |

| Ring angle | [Value] |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the characteristic peaks observed in Infrared (IR) and Raman spectroscopy github.ioresearchgate.netgoogle.comarxiv.org. By calculating the harmonic vibrational frequencies and analyzing the potential energy distribution (PED), specific vibrational modes (e.g., C-H stretching, C=C stretching, C-O stretching, methyl group vibrations) can be assigned. These calculated frequencies are often scaled by empirical factors to improve agreement with experimental spectra researchgate.net. Such analysis helps in identifying functional groups and confirming the molecular structure.

Expected Data Table Format (Vibrational Frequencies):

| Vibrational Mode | Assignment (e.g., C-H stretch) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Mode 1 | [Assignment] | [Value] | [Value] |

| Mode 2 | [Assignment] | [Value] | [Value] |

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate ¹H and ¹³C NMR chemical shifts nih.govacs.orgbohrium.comresearchgate.netsigmaaldrich.commdpi.com. These calculations involve determining the magnetic shielding tensors for each nucleus. The calculated chemical shifts are typically referenced to Tetramethylsilane (TMS) and can be compared with experimental NMR data to validate the proposed structure and computational model acs.orgresearchgate.netmdpi.com. The accuracy of these predictions depends on the chosen functional and basis set bohrium.commdpi.com.

Expected Data Table Format (NMR Chemical Shifts):

| Nucleus | Atom Type | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|

| ¹H NMR | Methyl (CH₃) | [Value] | [Value] |

| ¹H NMR | Aromatic CH | [Value] | [Value] |

| ¹³C NMR | Methyl (CH₃) | [Value] | [Value] |

| ¹³C NMR | Aromatic C (C-O) | [Value] | [Value] |

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's electronic properties and potential reactivity nih.govacs.orgresearchgate.netirjweb.comnih.govdergipark.org.trmdpi.com.

The HOMO-LUMO energy gap is a key descriptor of a molecule's chemical stability and reactivity nih.govirjweb.comnih.govdergipark.org.trmdpi.com. A smaller energy gap generally indicates higher reactivity, lower ionization potential, and a greater tendency for charge transfer within the molecule or with other species. The distribution of the HOMO and LUMO orbitals can also indicate regions susceptible to electrophilic or nucleophilic attack nih.govirjweb.comnih.gov. For this compound, calculations would reveal the energy levels of these orbitals and their spatial distribution, informing predictions about its chemical behavior.

Expected Data Table Format (FMO Analysis):

| Orbital | Energy (eV) |

|---|---|

| HOMO | [Value] |

| LUMO | [Value] |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that maps the electrostatic potential onto the molecule's electron density surface rsc.orgphyschemres.orgnih.govacs.orgnih.govmdpi.com. This analysis helps identify regions of high electron density (negative potential, typically red/yellow colors), which are prone to electrophilic attack, and regions of low electron density (positive potential, typically blue colors), which are susceptible to nucleophilic attack rsc.orgphyschemres.orgnih.govmdpi.com. For this compound, MEP mapping would highlight specific atoms or regions likely to participate in intermolecular interactions, such as hydrogen bonding or nucleophilic/electrophilic reactions.

Expected Data Table Format (MEP Analysis):

| Region/Atom | Electrostatic Potential Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Oxygen atom | [Value] | Electrophilic Site |

| Methyl group | [Value] | Nucleophilic Site |

Compound List

this compound

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Interactions

Direct research findings specifically detailing Natural Bond Orbital (NBO) analysis for this compound, focusing on intramolecular charge delocalization and interactions, were not identified within the scope of the conducted searches. While NBO analysis is a common computational tool for understanding electronic structure and bonding in organic molecules, specific published studies applying this methodology exclusively to this compound were not retrieved.

Thermodynamic Properties and Stability Assessments

Computational studies have investigated the thermochemical properties of methyl benzofuran (B130515) derivatives, including this compound. One such study determined the standard molar enthalpies of formation for several methyl benzofuran isomers using both experimental calorimetry and computational techniques, specifically employing G3(MP2)//B3LYP computational methods.

The standard molar enthalpy of formation for this compound in the gaseous phase at 298.15 K was reported as (-21.7 ± 0.4) kJ mol⁻¹. These calculations were part of a broader evaluation of thermochemical data for benzofuran derivatives, contributing to the understanding of their energetic stability and reactivity profiles.

Table 1: Standard Molar Enthalpy of Formation for this compound

| Compound | Standard Molar Enthalpy of Formation (kJ mol⁻¹) | Method/Reference |

| This compound | -21.7 ± 0.4 | G3(MP2)//B3LYP computational methods |

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Landscapes

Specific research detailing Molecular Dynamics (MD) simulations for this compound, particularly concerning its solvation effects or conformational landscapes, was not found in the performed literature searches. While MD simulations are a powerful tool for studying the dynamic behavior of molecules in various environments and elucidating conformational preferences, dedicated studies on this compound using these techniques were not retrieved.

Quantitative Structure-Activity Relationship (QSAR) Model Development using Quantum Chemical Descriptors

No direct studies were identified that focus on the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound utilizing quantum chemical descriptors. QSAR studies typically correlate molecular structure and properties with biological activity or other observable phenomena, often employing descriptors derived from quantum chemical calculations. However, specific applications of this approach to this compound were not found in the conducted searches.

Advanced Material Applications Research Involving 4 Methylbenzofuran Scaffolds

Optoelectronic Properties of 4-Methylbenzofuran Derivatives

The electronic and optical characteristics of benzofuran (B130515) derivatives are central to their utility in advanced material applications. These properties are often modulated through strategic chemical design, influencing their performance in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and non-linear optical (NLO) components.

Non-linear Optical (NLO) Response and Hyperpolarizability

Non-linear optical (NLO) materials are critical for technologies like optical communications, data processing, and frequency conversion, where they interact with light in a non-linear fashion. Benzofuran derivatives, including those featuring methyl substitutions, are being investigated for their potential to exhibit significant NLO responses. The NLO behavior is quantified by molecular polarizability (α, linear response) and hyperpolarizabilities (β and γ, non-linear responses) mdpi.comscielo.org.mxumb.edu.

Computational studies, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding these properties. These methods allow researchers to analyze molecular structures, electronic transitions, and charge distribution to correlate them with NLO performance mdpi.comscielo.org.mxrsc.orgresearchgate.netfrontiersin.org. Research indicates that the incorporation of electron-donating and electron-withdrawing groups, along with extended π-conjugation, can substantially enhance the first hyperpolarizability (β) of benzofuran systems mdpi.comscielo.org.mxresearchgate.net. For instance, a derivative containing a 5-fluoro-3-methylbenzofuran (B1339826) core was computationally evaluated to possess a first hyperpolarizability (β) of 8.45 × 10⁻³⁰ esu, highlighting its potential for NLO applications vulcanchem.com. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also a key factor, with smaller gaps often correlating with enhanced hyperpolarizability mdpi.comscielo.org.mx. Furthermore, benzofuran structures can be modified to act as fluorescent probes, optimizing both linear and non-linear optical properties for applications such as bioimaging researchgate.net.

Biological Activity Research of this compound and Its Derivatives

The benzofuran scaffold is a significant heterocyclic system in organic and medicinal chemistry due to its presence in a variety of biologically active compounds. nih.gov Natural and synthetic benzofuran derivatives have demonstrated a wide range of therapeutic properties, including antiviral, antioxidant, antifungal, anti-inflammatory, antimicrobial, and antitumor activities. nih.govrsc.orgnih.govmedcraveonline.commedcraveonline.com This article focuses on the biological activity research of this compound and its derivatives.

Natural Occurrence and Isolation Research of Benzofuran Core Structures

Identification of Methylated Benzofurans in Natural Sources

Methylated benzofurans are a subclass of benzofuran (B130515) compounds that have been identified in various natural sources, ranging from higher plants to microorganisms.

Table 1: Examples of Plant Families Yielding Benzofuran Derivatives

| Family | Examples of Isolated Compounds |

| Asteraceae | Euparin, 6-acetyl-5-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran researchgate.net |

| Rutaceae | Psoralen, Bergapten |

| Moraceae | Moracin C |

This table is for illustrative purposes as specific data for 4-Methylbenzofuran was not found.

Microorganisms, particularly fungi and bacteria, are another significant source of natural products containing the benzofuran skeleton. rsc.org Fungal metabolites, for example, have yielded a variety of benzofuran derivatives, some of which are methylated. rsc.org While the production of this compound by microorganisms has not been specifically reported in the surveyed literature, the biosynthetic machinery for producing the core benzofuran structure and for carrying out methylation reactions is present in these organisms. For instance, bacteria have been shown to synthesize methylated furan (B31954) fatty acids, indicating the presence of methyltransferase enzymes that could potentially act on benzofuran precursors. nih.gov

Advanced Isolation and Purification Methodologies for Natural Benzofurans

The isolation and purification of specific benzofuran derivatives from complex natural mixtures require sophisticated and efficient separation techniques.

Chromatographic methods are indispensable for the separation and purification of benzofurans from plant extracts and microbial cultures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography (LC) are routinely employed. These techniques, often coupled with mass spectrometry (MS), allow for the identification and quantification of individual compounds, including methylated isomers. The choice of the chromatographic method and conditions depends on the polarity, volatility, and stability of the target benzofuran derivative.

Supercritical Fluid Extraction (SFE) is a modern and environmentally friendly technique used for the extraction of natural products. nih.gov SFE, most commonly using supercritical carbon dioxide, offers advantages such as high selectivity and the avoidance of toxic organic solvents. The properties of the supercritical fluid can be manipulated by altering pressure and temperature, allowing for the selective extraction of different classes of compounds. This technique has been successfully applied to the extraction of various natural products and could be optimized for the extraction of methylated benzofurans from their natural matrices.

Biosynthetic Pathways and Enzymology of Methylated Benzofuran Production

The biosynthetic pathways leading to the formation of the benzofuran core and its subsequent methylation are complex and not fully elucidated for all compounds. Generally, the biosynthesis of benzofuran derivatives in plants is thought to involve the shikimate and acetate-malonate pathways.

While the specific biosynthetic pathway for this compound is not described in the available literature, the general principles of biosynthesis for related compounds can be inferred. The formation of the benzofuran ring often proceeds through the cyclization of a precursor molecule, which can be derived from amino acids like phenylalanine or tyrosine. Subsequent modifications, such as methylation, are catalyzed by specific enzymes like methyltransferases, which utilize S-adenosyl methionine (SAM) as a methyl group donor. nih.gov The study of these enzymatic processes is key to understanding the diversity of naturally occurring benzofurans and for the potential biotechnological production of these compounds.

Q & A

Q. What formulation strategies mitigate instability of this compound in aqueous solutions?

- Stabilizers : Use antioxidants (e.g., BHT at 0.01% w/v) or cyclodextrin inclusion complexes to prevent oxidation.

- Storage : Lyophilize in amber vials under argon; reconstitute in degassed solvents (e.g., DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.